4-Acetoxy-4'-heptyloxybenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetoxy-4'-heptyloxybenzophenone is a chemical compound that is related to benzophenones, which are known for their role in various chemical processes, including the absorption of ultraviolet light and involvement in photochemical reactions. Although the provided papers do not directly discuss 4-Acetoxy-4'-heptyloxybenzophenone, they do provide insights into the behavior of similar compounds, such as 4-hydroxybenzophenone, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of 4-Acetoxy-4'-heptyloxybenzophenone is not explicitly detailed in the provided papers. However, the synthesis of related benzophenone derivatives typically involves the functionalization of the benzophenone core structure. For example, the introduction of hydroxy groups can be achieved through various organic synthesis methods, such as Friedel-Crafts acylation followed by specific substitutions. The enzymatic processes described in the first paper suggest that in biological systems, enzymes such as 4-hydroxybenzoyl-CoA reductase can catalyze the reductive removal of hydroxyl functions from aromatic compounds, which could be a step in the biosynthesis or degradation of similar compounds .

Molecular Structure Analysis

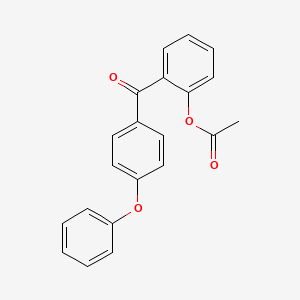

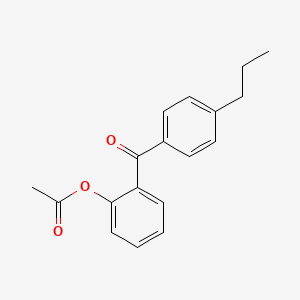

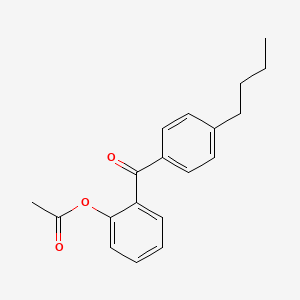

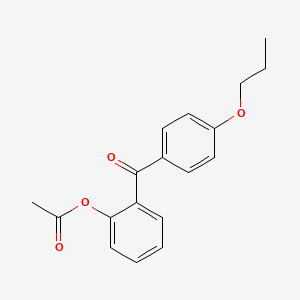

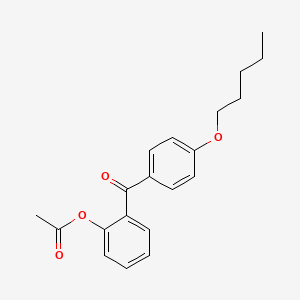

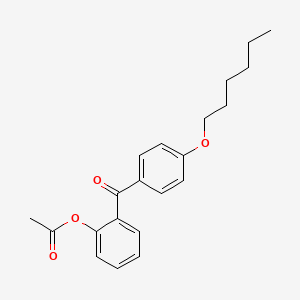

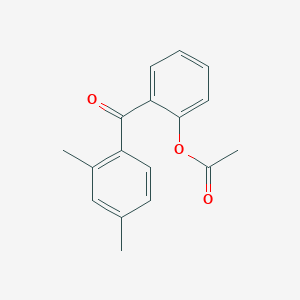

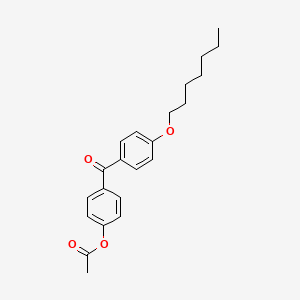

The molecular structure of 4-Acetoxy-4'-heptyloxybenzophenone would consist of a benzophenone backbone with an acetoxy group (-OCOCH3) and a heptyloxy group (-O(CH2)6CH3) attached to the phenyl rings. The structure and properties of benzophenones, in general, are well-studied, and their behavior in various solvents can be indicative of their molecular interactions. For instance, the second paper discusses the behavior of 4-hydroxybenzophenone in different solvents, which can provide insights into the solubility and reactivity of similar compounds .

Chemical Reactions Analysis

The chemical reactions involving benzophenones are diverse and depend on the substituents present on the molecule. The second paper provides information on the photochemical behavior of 4-hydroxybenzophenone, which undergoes deprotonation in the presence of water, leading to fluorescence quenching and photoactivity inhibition. In aprotic solvents like acetonitrile, it remains fluorescent and can produce singlet oxygen upon irradiation. These findings suggest that 4-Acetoxy-4'-heptyloxybenzophenone may also exhibit interesting photochemical properties, potentially useful in applications such as photostabilizers or organic synthesis .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Acetoxy-4'-heptyloxybenzophenone are not discussed in the provided papers, we can infer that the compound would exhibit properties characteristic of benzophenones with similar substituents. These properties might include a certain degree of hydrophobicity due to the heptyloxy chain, as well as potential reactivity at the acetoxy site. The solubility and reactivity in different solvents, as well as the potential for photo-induced reactions, are aspects that could be extrapolated from the behavior of 4-hydroxybenzophenone as described in the second paper .

Scientific Research Applications

Protein Dynamics and Electrostatics

Research on para-hydroxybenzoate hydroxylase, a flavoprotein that catalyzes the oxidation of p-hydroxybenzoate to form 3,4-dihydroxybenzoate, demonstrates the importance of understanding protein dynamics and electrostatics in organic chemistry and enzyme functions. This insight is crucial for developing novel applications in biotechnology and pharmaceuticals (Entsch et al., 2005).

Advanced Oxidation Processes

A review on the degradation of acetaminophen by advanced oxidation processes highlights the importance of understanding chemical degradation pathways, by-products, and their biotoxicity. This knowledge is essential for environmental chemistry and developing methods to mitigate pollution (Qutob et al., 2022).

Parabens in Aquatic Environments

A study on the occurrence, fate, and behavior of parabens, which are structurally related to 4-Acetoxy-4'-heptyloxybenzophenone, in aquatic environments provides insights into environmental science, particularly on how synthetic organic compounds behave in water bodies and their potential endocrine-disrupting effects (Haman et al., 2015).

Antioxidant Activity Analysis

Research on the analytical methods used in determining antioxidant activity, including the study of phenolic compounds, is relevant for understanding the biological activities of organic compounds. This knowledge is applicable in food science, nutraceuticals, and pharmacology (Munteanu & Apetrei, 2021).

properties

IUPAC Name |

[4-(4-heptoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-3-4-5-6-7-16-25-20-12-8-18(9-13-20)22(24)19-10-14-21(15-11-19)26-17(2)23/h8-15H,3-7,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYNCUHACGSQRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641723 |

Source

|

| Record name | 4-[4-(Heptyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890099-93-1 |

Source

|

| Record name | [4-(Acetyloxy)phenyl][4-(heptyloxy)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(Heptyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.